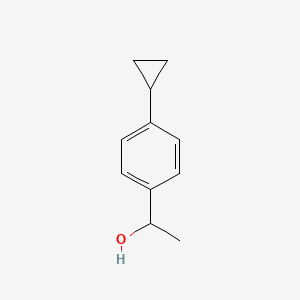

![molecular formula C21H26N4O3 B2548891 1-(3-甲氧基丙基)-9-甲基-2-(哌啶-1-羰基)吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-4(1H)-酮 CAS No. 900296-48-2](/img/structure/B2548891.png)

1-(3-甲氧基丙基)-9-甲基-2-(哌啶-1-羰基)吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

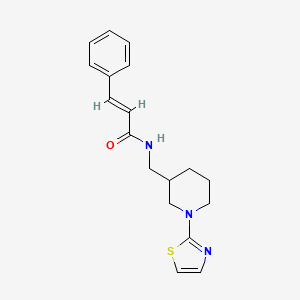

The compound "1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one" is a heterocyclic molecule that appears to be related to a class of compounds with potential anti-cancer activities. These compounds are characterized by their pyrimidine core and have shown activity against human tumor cell lines. The presence of piperidine and methoxy groups suggests that this compound may have been designed to optimize interactions with biological targets .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the condensation of amines with uracil derivatives or similar heterocyclic compounds. For instance, the condensation of 2-(methylsulfanyl)pyrimidin-4(3H)-one with 4-(methylamino)piperidine has been reported to yield a related compound with high yield, indicating that similar methods could be applicable for the synthesis of the compound . Additionally, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives has been achieved through reactions with amines and orthoformates, suggesting that these methods could be adapted for the synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The presence of a piperidine moiety, as seen in the compound of interest, is known to enhance anti-cancer activities in related molecules. The structure-activity relationship studies have shown that certain substitutions on the pyrimidine ring, such as benzoyl and benzyl groups, can significantly increase anti-cancer activities . The molecular structure of these compounds can also be analyzed through X-ray crystallography, as demonstrated by the determination of the structure of 8-(p-chlorophenyl)-9-methoxy-7-methyl-9-deazatheophylline .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be complex, involving multiple steps and catalysts. For example, the treatment of trimethyl-nitrouracil with aryl aldehydes in the presence of piperidine can lead to condensation and intramolecular cyclization reactions, resulting in pyrrolo[3,2-d]pyrimidine derivatives . Similarly, the synthesis of dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives involves condensation reactions of piperidones with aminopyridines, followed by catalytic reduction or ring closure with iminopiperidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various functional groups, such as methoxy or piperidine carbonyl, can affect these properties and, consequently, the compound's pharmacokinetic profile. The synthesis and transformations of related compounds, such as 2-ethoxycarbonyl-3-isothiocyanatopyridine, have led to the formation of pyrido[3,2-d]pyrimidine derivatives with diverse properties . Additionally, the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones from acetylaminopropenoates demonstrates the versatility of these compounds in forming heterocyclic systems with varying properties .

科学研究应用

- 体外研究表明,4h 抑制乳腺癌 4T1 细胞增殖并诱导凋亡。 此外,它显著抑制细胞迁移和侵袭 .

FGFR 抑制在癌症治疗中的应用

基于结构的设计策略

药效团考虑因素

总之,该化合物作为 FGFR 抑制剂具有前景,在癌症治疗中具有潜在的应用。其独特的结构和对 FGFR 亚型的抑制活性使其成为未来药物开发的一个激动人心的研究领域。 研究人员应该继续研究其机制、安全性及有效性,以充分发挥其治疗潜力。

属性

IUPAC Name |

6-(3-methoxypropyl)-10-methyl-5-(piperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-15-8-6-11-25-18(15)22-19-16(20(25)26)14-17(24(19)12-7-13-28-2)21(27)23-9-4-3-5-10-23/h6,8,11,14H,3-5,7,9-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJRJJJNQQOYFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid](/img/structure/B2548809.png)

![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2548812.png)

![4-isobutyl-N-isopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)

![6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2548817.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548822.png)

![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)

![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)

![N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2548830.png)